2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H3Cl2N3 It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with chlorine atoms at positions 2 and 7, and a cyano group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-dichloropyridine with cyanamide in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,7-diaminoimidazo[1,2-a]pyridine-3-carbonitrile, while oxidation might produce 2,7-dichloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Scientific Research Applications
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
2,7-Dichloroimidazo[1,2-a]pyridine-3-methyl: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3/c9-5-1-2-13-6(4-11)8(10)12-7(13)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSBHCLTVGHASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2C#N)Cl)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.